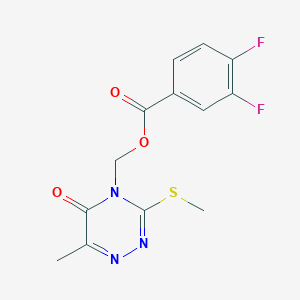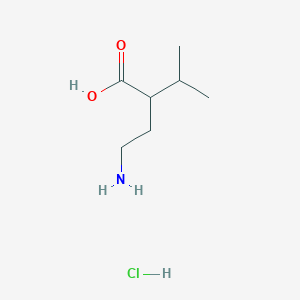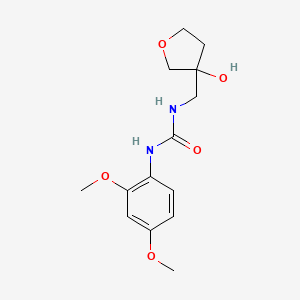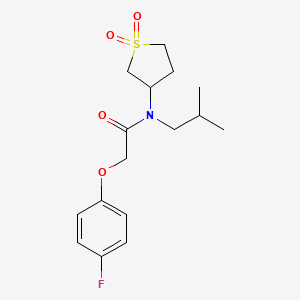
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate” is a chemical compound with the molecular formula C13H11F2N3O3S. Its average mass is 327.306 Da and its monoisotopic mass is 327.048920 Da .
Molecular Structure Analysis
The molecular structure of this compound comprises a 1,2,4-triazine ring substituted with a methyl group and a methylsulfanyl group. This triazine ring is further linked to a 3,4-difluorobenzoate group .Applications De Recherche Scientifique
Molecular Structure Analysis
- The molecular structure, including interactions such as hydrogen bonding and π–π stacking, is a key area of study for triazine derivatives. For instance, the title compound "triflusulfuron-methyl" features a planar triazinyl-urea group with significant intramolecular and intermolecular interactions. These interactions play a crucial role in the orientation of functional groups and the overall molecular conformation, which could be relevant for understanding the behavior of "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate" in various environments (Mereiter, 2011).
Metabolic Pathways and Degradation
- The metabolic pathways and degradation products of triazine herbicides like triflusulfuron methyl have been studied, indicating rapid microbial metabolism and the formation of several metabolites. These findings could suggest similar pathways for the degradation and environmental fate of related compounds, providing a foundation for environmental impact assessments (Dietrich, Reiser, & Stieglitz, 1995).
Synthesis and Reactivity
- The synthesis and reactivity of related triazine compounds have been extensively explored, including catalyst-free synthesis and Fries rearrangement under microwave-assisted conditions. Such studies offer insights into novel synthetic routes and reactions that might be applicable to the synthesis or modification of "this compound" for various scientific applications (Moreno-Fuquen et al., 2019).
Biological Activities
- Triazoloquinazolines and other triazine derivatives have shown a range of biological activities, including antipyretic and anti-inflammatory effects. These activities suggest potential research applications in pharmaceuticals and agrochemicals. Investigating the biological activities of "this compound" could uncover new therapeutic agents or agrochemical products (Ghorab, Ismail, & Abdala, 2010).
Propriétés
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXVQKWOJTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)
![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-n-(4-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B2747600.png)
![[4-(4-Ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2747601.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)
![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2747610.png)

![2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2747614.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)
![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)
